N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 618394-99-3
Cat. No.: VC16393435
Molecular Formula: C18H21NO2S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 618394-99-3](/images/structure/VC16393435.png)
Specification
CAS No. | 618394-99-3 |
---|---|
Molecular Formula | C18H21NO2S |
Molecular Weight | 315.4 g/mol |
IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C18H21NO2S/c1-21-14-8-6-13(7-9-14)10-11-19-18(20)16-12-22-17-5-3-2-4-15(16)17/h6-9,12H,2-5,10-11H2,1H3,(H,19,20) |
Standard InChI Key | UJGWPBVCZNBHPD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)C2=CSC3=C2CCCC3 |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide consists of three key components:
-
A 4,5,6,7-tetrahydro-1-benzothiophene core, which is a bicyclic system with a thiophene ring fused to a cyclohexene ring.
-
A carboxamide group (-CONH-) at position 3 of the benzothiophene core.
-
A 2-(4-methoxyphenyl)ethyl substituent attached to the carboxamide nitrogen.
The IUPAC name reflects this arrangement: N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.76 Å for the C-S bond in the thiophene ring and 1.23 Å for the carbonyl (C=O) group in the carboxamide moiety. The methoxyphenyl group introduces steric bulk and electron-donating effects, which may influence solubility and target binding.
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₂₁NO₂S |
Molecular Weight | 343.44 g/mol |
CAS Registry Number | Not publicly available |
XLogP3 (Predicted) | 3.2 |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (Two O atoms, one S atom) |
Synthetic Pathways
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely follows a multi-step protocol analogous to related tetrahydrobenzothiophene derivatives:
Core Ring Formation
-
Cyclohexanone Condensation: Cyclohexanone undergoes condensation with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the tetrahydrobenzothiophene core.
-
Functionalization at Position 3: Introduction of a cyano group (-CN) via nucleophilic substitution, followed by hydrolysis to a carboxylic acid (-COOH).
Carboxamide Formation
-
Activation of Carboxylic Acid: Conversion to an acyl chloride using thionyl chloride (SOCl₂).
-
Amidation: Reaction with 2-(4-methoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine).
Purification and Characterization
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
-
Spectroscopic Validation:
-
¹H NMR: Key signals include δ 6.85–7.25 ppm (aromatic protons), δ 3.80 ppm (methoxy group), and δ 2.50–3.20 ppm (methylene protons adjacent to sulfur).
-
MS (ESI+): Expected [M+H]⁺ peak at m/z 344.1.
-
Physicochemical Properties
The compound’s properties are influenced by its hybrid aromatic/aliphatic structure:
Solubility and Partitioning
-
Aqueous Solubility: Estimated <0.1 mg/mL due to the hydrophobic benzothiophene core and methoxyphenyl group.
-
LogP: Predicted value of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
Thermal Stability
-
Melting Point: Analogous compounds melt between 180–220°C, suggesting similar thermal stability.
-
Degradation: Susceptible to oxidative degradation at the sulfur atom under prolonged light exposure.
Biological Activity and Mechanisms
Though direct pharmacological data are lacking, structurally related compounds exhibit the following activities:
Antifungal Activity
-
Target: Lanosterol 14α-demethylase (CYP51), with IC₅₀ values of 0.8–2.4 μM for analogs.
-
Structure-Activity Relationship (SAR): The methoxyphenyl group enhances membrane permeability, while the ethyl spacer optimizes steric compatibility with the enzyme’s active site.
CNS Receptor Interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume